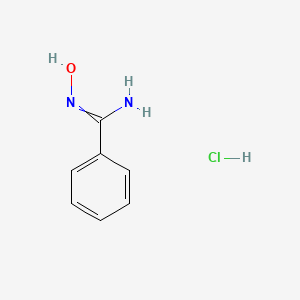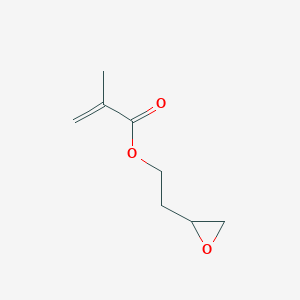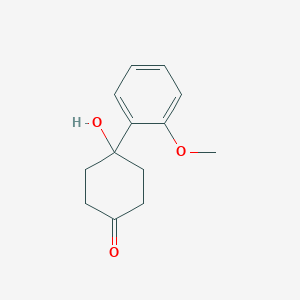
Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitrophenyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common method starts with the nitration of 3-methylphenyl to form 3-methyl-4-nitrophenyl. This intermediate is then reacted with pyrrolidine under specific conditions to form the pyrrolidin-3-yl derivative. Finally, the carbamic acid tert-butyl ester is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and ester moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and esters.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various receptors and enzymes. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects. The overall mechanism involves multiple pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-2-yl]-carbamic acid tert-butyl ester
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester
Uniqueness: The uniqueness of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate lies in its specific combination of functional groups. The presence of the tert-butyl ester moiety provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the nitrophenyl group offers unique electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-11-9-13(5-6-14(11)19(21)22)18-8-7-12(10-18)17-15(20)23-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3,(H,17,20) |
InChI Key |
UVBRUZYDIQHLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B8586375.png)





![4-N-phenylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8586439.png)
